molecular formula C16H21BrN4O4 B613050 L-Citrulline 7-amido-4-methylcoumarin hydrobromide CAS No. 123314-39-6

L-Citrulline 7-amido-4-methylcoumarin hydrobromide

Cat. No. B613050
CAS RN: 123314-39-6
M. Wt: 332,35*80,91 g/mole
InChI Key: XYOHUMXDURSJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Citrulline 7-amido-4-methylcoumarin hydrobromide (L-Cit-7-AMC) is a compound derived from L-citrulline, an amino acid found naturally in a variety of foods such as watermelons, cucumbers, and cantaloupes. It is used in a variety of scientific research applications due to its ability to bind to proteins, enzymes, and other biomolecules. It is also used in the synthesis of other compounds. L-Cit-7-AMC is an important tool for scientists to study the structure and function of proteins, enzymes, and other biomolecules.

Scientific Research Applications

L-Citrulline 7-amido-4-methylcoumarin hydrobromide is used in a variety of scientific research applications. It can be used to study the structure and function of proteins, enzymes, and other biomolecules. It can also be used in the synthesis of other compounds. Additionally, this compound can be used to study the interactions between proteins, enzymes, and other biomolecules.

Mechanism of Action

Target of Action

L-Citrulline 7-amido-4-methylcoumarin hydrobromide primarily targets the enzyme citrulline ureidase . This enzyme plays a crucial role in the urea cycle, which is a series of biochemical reactions in mammals that produce urea from ammonia. This process is important for the removal of excess nitrogen from the body.

Mode of Action

This compound acts as a sensitive fluorogenic substrate for citrulline ureidase . A substrate is a molecule upon which an enzyme acts. In this case, the compound interacts with citrulline ureidase, which catalyzes its conversion into other products.

Result of Action

Upon cleavage by citrulline ureidase, this compound yields a blue solution . This indicates a successful interaction between the compound and its target enzyme, and it can be used as a visual marker of enzyme activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the biological system in which it is used. For optimal stability, it should be stored at -15°C and protected from light .

Advantages and Limitations for Lab Experiments

The advantages of using L-Citrulline 7-amido-4-methylcoumarin hydrobromide in lab experiments include its high affinity for proteins, enzymes, and other biomolecules, as well as its ability to form covalent bonds with certain biomolecules. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. The main limitation of this compound is its potential to interfere with other biochemical processes, such as the synthesis of neurotransmitters or the regulation of cell growth and differentiation.

Future Directions

There are many potential future directions for research involving L-Citrulline 7-amido-4-methylcoumarin hydrobromide. These include further studies on the mechanism of action of this compound, as well as studies on its potential therapeutic applications. Additionally, research could be conducted to explore the potential of this compound as a drug delivery system or as a tool for studying the structure and function of proteins, enzymes, and other biomolecules. Furthermore, research could be conducted to investigate the potential of this compound to modulate the activity of ion channels, which could lead to the development of novel therapeutic agents. Finally, studies could be conducted to explore the potential of this compound to modulate the activity of proteins involved in signal transduction pathways, which could lead to the development of novel treatments for a variety of diseases.

Synthesis Methods

L-Citrulline 7-amido-4-methylcoumarin hydrobromide is synthesized from L-citrulline and 4-methylcoumarin by a two-step reaction. The first step involves the condensation of L-citrulline and 4-methylcoumarin to form 7-amido-4-methylcoumarin. The second step involves the reaction of 7-amido-4-methylcoumarin with hydrobromic acid to form this compound.

properties

IUPAC Name

(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4.BrH/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOHUMXDURSJOW-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123314-39-6
Record name L-Citrulline 7-amido-4-methylcoumarin hydrobromide
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